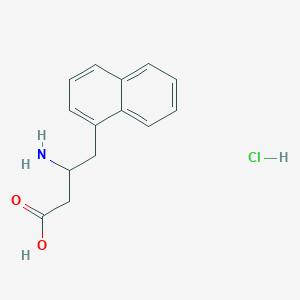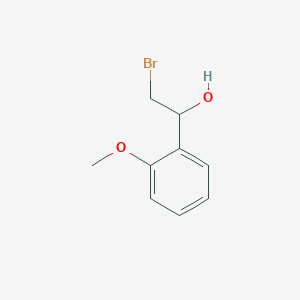
Tris(palladiumdicarbonitrile)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(palladiumdicarbonitrile) is a coordination compound consisting of palladium metal centers coordinated with dicarbonitrile ligands. This compound is of significant interest in the field of inorganic chemistry due to its unique structural and electronic properties, which make it a valuable catalyst in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tris(palladiumdicarbonitrile) typically involves the reaction of palladium salts with dicarbonitrile ligands under controlled conditions. One common method is the reaction of palladium(II) chloride with dicarbonitrile in an organic solvent such as acetonitrile. The reaction is usually carried out at room temperature, and the product is purified by recrystallization.
Industrial Production Methods: Industrial production of Tris(palladiumdicarbonitrile) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity palladium salts and dicarbonitrile ligands, with careful control of reaction conditions to ensure high yield and purity. The product is typically isolated by filtration and dried under vacuum.
Chemical Reactions Analysis
Types of Reactions: Tris(palladiumdicarbonitrile) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of palladium.
Reduction: It can be reduced to lower oxidation states or even to metallic palladium.
Substitution: The dicarbonitrile ligands can be substituted by other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine are used.
Substitution: Ligand substitution reactions often involve the use of phosphines or amines as substituting ligands.
Major Products:
Oxidation: Higher oxidation state palladium complexes.
Reduction: Lower oxidation state palladium complexes or metallic palladium.
Substitution: New palladium complexes with different ligands.
Scientific Research Applications
Tris(palladiumdicarbonitrile) has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including cross-coupling reactions such as Suzuki and Heck reactions.
Biology: The compound is studied for its potential use in biological systems, particularly in the development of new drugs and therapeutic agents.
Medicine: Research is ongoing into its potential use in cancer treatment due to its ability to interact with biological molecules.
Industry: It is used in the production of fine chemicals and pharmaceuticals, as well as in materials science for the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Tris(palladiumdicarbonitrile) involves its ability to coordinate with various substrates, facilitating chemical transformations. The palladium center acts as a catalytic site, enabling the activation of substrates and the formation of new chemical bonds. The dicarbonitrile ligands play a crucial role in stabilizing the palladium center and modulating its reactivity.
Molecular Targets and Pathways:
Catalytic Sites: The palladium centers serve as active sites for catalysis.
Ligand Coordination: The dicarbonitrile ligands stabilize the palladium center and influence its electronic properties.
Comparison with Similar Compounds
Tris(dibenzylideneacetone)dipalladium: Known for its use in cross-coupling reactions.
Tris(2,2’-bipyridyl)palladium: Used in various catalytic processes and known for its stability and reactivity.
Uniqueness: Tris(palladiumdicarbonitrile) is unique due to its specific ligand environment, which provides distinct electronic properties and reactivity compared to other palladium complexes. This uniqueness makes it a valuable compound for specialized applications in catalysis and materials science.
Properties
Molecular Formula |
C6N6Pd3 |
|---|---|
Molecular Weight |
475.4 g/mol |
IUPAC Name |
palladium(2+);hexacyanide |
InChI |
InChI=1S/6CN.3Pd/c6*1-2;;;/q6*-1;3*+2 |
InChI Key |
GNOHYGXSLTYZJT-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Pd+2].[Pd+2].[Pd+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(4-Chlorophenyl)-2-(3-phenylprop-2-enylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12513527.png)

![10-(2-Methylphenyl)benzo[h]quinoline](/img/structure/B12513542.png)
![3-(3-{2-[2,6-dimethyl-4-(5-{2-oxo-hexahydrothieno[3,4-d]imidazol-4-yl}pentanamido)phenoxy]acetamido}-2-hydroxy-4-phenylbutanoyl)-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-5,5-dimethyl-1,3-thiazolidine-4-carboxamide](/img/structure/B12513549.png)

![Methyl 3-(2-chlorophenyl)-5-[2-(dimethylamino)ethenyl]-1,2-oxazole-4-carboxylate](/img/structure/B12513562.png)
![ethyl 3-(1-{2-[({4-[({[(2-ethylbutoxy)carbonyl]amino}imino)methyl]phenyl}amino)methyl]-1-methyl-1,3-benzodiazol-5-yl}-N-(pyridin-2-yl)formamido)propanoate](/img/structure/B12513565.png)
![1-[(4-Methylphenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B12513576.png)
![3-Chloro-2-({7-[2-(4-chlorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}sulfanyl)-5-(trifluoromethyl)pyridine](/img/structure/B12513578.png)
![2-Sulfanylidene-5-{[2-(1,2,4-triazol-1-yl)phenyl]methylidene}-1,3-thiazolidin-4-one](/img/structure/B12513584.png)
![8-[(Methylsulfanyl)methyl]-6-propylergoline](/img/structure/B12513585.png)

![Methyl 2-[(2-chlorophenyl)amino]-6-(trifluoromethyl)pyridine-3-carboxylate](/img/structure/B12513600.png)

